Tobermorite

Description

Properties

CAS No. |

1319-31-9 |

|---|---|

Molecular Formula |

Ca5H10O22Si6 |

Molecular Weight |

730.958 |

IUPAC Name |

pentacalcium;dioxido(oxo)silane;hydron;tetrahydrate |

InChI |

InChI=1S/5Ca.6O3Si.4H2O/c;;;;;6*1-4(2)3;;;;/h;;;;;;;;;;;4*1H2/q5*+2;6*-2;;;;/p+2 |

InChI Key |

MKTRXTLKNXLULX-UHFFFAOYSA-P |

SMILES |

[H+].[H+].O.O.O.O.[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mineral Properties and Crystal Structure of Tobermorite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobermorite, a calcium silicate (B1173343) hydrate (B1144303) mineral, is of significant interest across various scientific disciplines, including cement chemistry, materials science, and pharmaceuticals, due to its unique layered structure and versatile properties. This technical guide provides a comprehensive overview of the mineralogical and structural characteristics of this compound, with a focus on its various polytypes. Quantitative data are systematically presented, and detailed experimental protocols for its characterization are outlined. Furthermore, this guide employs visualizations to elucidate key structural relationships and synthesis pathways, offering a thorough resource for researchers and professionals.

Introduction

This compound is a naturally occurring mineral first discovered in Tobermory, Scotland, and is a key component in autoclaved aerated concrete.[1] It serves as a close natural analog to the calcium-silicate-hydrate (C-S-H) gel that is the primary binding phase in hydrated Portland cement.[2] Its well-defined crystalline structure, in contrast to the amorphous nature of C-S-H gel, makes it an ideal model for studying the fundamental properties of cementitious materials. This compound exists in several forms, primarily distinguished by their basal spacing, which is dependent on the degree of hydration: 9 Å this compound, 11 Å this compound, and 14 Å this compound (also known as plombierite).[1][3] Understanding the nuanced structural and chemical properties of these polytypes is crucial for applications ranging from developing durable construction materials to designing novel drug delivery systems.[2]

Mineralogical Properties

The physical and optical properties of this compound are summarized in the tables below, providing a quantitative basis for its identification and characterization.

Physical Properties

| Property | Value | References |

| Chemical Formula | Ca₅Si₆O₁₆(OH)₂·nH₂O (n can be 4, 5, or 7) | [3][4][5] |

| Mohs Hardness | 2.5 | [2] |

| Specific Gravity | 2.423 - 2.458 | [2] |

| Cleavage | Perfect on {001}, Imperfect on {100} | [2] |

| Luster | Vitreous, Silky in fibrous aggregates | [2] |

| Color | White, light pink | [2] |

| Streak | White |

Optical Properties

| Property | Value | References |

| Optical Class | Biaxial (+) | |

| Refractive Indices | nα = 1.570, nβ = 1.571, nγ = 1.575 | |

| Birefringence | δ = 0.005 |

Crystal Structure

The crystal structure of this compound is characterized by a layered arrangement of calcium oxide polyhedral sheets flanked by silicate chains.[5] These silicate chains, known as "dreierketten," are single chains of silicate tetrahedra that repeat every third tetrahedron.[6] The variations in the basal spacing among the this compound polytypes are due to differences in the interlayer water content and the arrangement of interlayer calcium ions.[3]

This compound Polytypes

The relationship between the main this compound polytypes is primarily driven by hydration and dehydration processes.

Crystallographic Data

The crystallographic parameters for the different this compound polytypes are summarized below. It is important to note that various structural models and refinements have led to slightly different parameters in the literature.

| Polytype | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | References |

| 9 Å this compound | Triclinic | C1 | 11.156 | 7.303 | 9.566 | 101.08 | 92.83 | 89.98 | |

| 11 Å this compound | Orthorhombic | C222₁ | ~11.3 | ~7.3 | ~22.6 | 90 | 90 | 90 | |

| 14 Å this compound | Monoclinic | B11b | 6.735 | 7.425 | 27.987 | 90 | 90 | 123.25 | [5] |

Experimental Protocols

The characterization of this compound relies on a suite of analytical techniques to probe its structure, composition, and morphology.

Hydrothermal Synthesis

Hydrothermal synthesis is the most common method for producing crystalline this compound in the laboratory. The general workflow involves the reaction of a calcium source and a silica (B1680970) source in an aqueous solution at elevated temperature and pressure.

A typical procedure for the synthesis of 11 Å this compound is as follows:

-

Reactant Preparation : Calcium oxide (CaO) and a reactive silica source, such as fumed silica or borosilicate glass, are used as precursors.[7]

-

Mixing : The reactants are mixed in deionized water to achieve a target Ca/Si molar ratio, typically around 0.83.[2]

-

Hydrothermal Treatment : The slurry is placed in a sealed autoclave and heated to a temperature between 150°C and 200°C for a duration of 24 to 72 hours under saturated steam pressure.[2]

-

Product Recovery : After cooling, the solid product is recovered by filtration, washed with deionized water to remove any unreacted ions, and subsequently with a solvent like ethanol (B145695) to minimize agglomeration upon drying.

-

Drying : The washed product is dried in an oven at a low temperature (e.g., 50°C) to remove excess water without altering the hydration state of the this compound.[8]

X-ray Diffraction (XRD)

Powder XRD is the primary technique for identifying the crystalline phases of this compound and determining its lattice parameters.

-

Sample Preparation : The dried this compound sample is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Instrumentation : A standard powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection : The diffraction pattern is collected over a 2θ range of approximately 5° to 70°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.[9]

-

Data Analysis : The resulting diffractogram is analyzed by comparing the peak positions and intensities to standard diffraction patterns for this compound from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). Rietveld refinement can be employed for quantitative phase analysis and precise determination of lattice parameters.[10]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging of the morphology and crystal structure of this compound particles.

-

Sample Preparation :

-

Dispersion : A small amount of the this compound powder is dispersed in a suitable solvent like ethanol.

-

Grid Preparation : A drop of the dispersion is placed on a carbon-coated copper TEM grid and allowed to dry.[9]

-

For cross-sectional imaging : The this compound powder is embedded in an epoxy resin.[11] The hardened block is then thin-sectioned to a thickness of 50-100 nm using an ultramicrotome.[11][12] The thin sections are then placed on a TEM grid.

-

-

Imaging : The sample is imaged using a TEM operating at an accelerating voltage of 100-200 kV. High-resolution TEM (HRTEM) can be used to visualize the lattice fringes, allowing for direct measurement of the basal spacing.[7] Selected area electron diffraction (SAED) can be used to determine the crystallographic orientation of individual particles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy, particularly ²⁹Si and ²⁷Al Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local atomic environment in this compound.[13][14]

-

Sample Preparation : The dried this compound powder is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

-

Instrumentation : A solid-state NMR spectrometer with a high magnetic field (e.g., 7.0 T or higher) is used.

-

²⁹Si MAS NMR :

-

Experiment : Single-pulse MAS experiments are typically performed.

-

Parameters : A spinning speed of 5-10 kHz is used. The recycle delay should be sufficiently long (e.g., 60 s) to ensure full relaxation of the ²⁹Si nuclei.

-

Analysis : The resulting spectrum provides information on the connectivity of the silicate tetrahedra (Qⁿ sites), allowing for the characterization of the silicate chains in the this compound structure.[15]

-

-

²⁷Al MAS NMR :

-

Experiment : This is particularly useful for studying Al-substituted this compound. A single-pulse MAS experiment is used.

-

Parameters : High spinning speeds (>10 kHz) are often required to average out the quadrupolar interaction.

-

Analysis : The spectrum can distinguish between tetrahedrally and octahedrally coordinated aluminum, providing insights into the substitution of Al for Si in the silicate chains.[14]

-

Conclusion

This compound remains a mineral of profound scientific importance, bridging the gap between geology, chemistry, and materials science. Its well-defined, yet adaptable, crystal structure provides a valuable platform for fundamental research into cementitious systems and for the development of advanced materials. The comprehensive data and methodologies presented in this guide offer a robust foundation for researchers and professionals to further explore and harness the unique properties of this compound. The continued investigation of this versatile mineral holds promise for innovations in sustainable construction, environmental remediation, and biomedical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Transformation of meta-stable calcium silicate hydrates to this compound: reaction kinetics and molecular structure from XRD and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conventional and microwave assisted hydrothermal syntheses of 11 Å this compound - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. TEM sample preparation techniques | University of Gothenburg [gu.se]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 27Al and 29Si solid-state NMR characterization of calcium-aluminosilicate-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Tobermorite: Chemical Composition and Structural Variations

Tobermorite, a calcium silicate (B1173343) hydrate (B1144303) (C-S-H) mineral, is a cornerstone material in cement chemistry and possesses significant interest for researchers and materials scientists. Its complex and variable structure gives rise to a family of related minerals with distinct properties. This technical guide provides an in-depth exploration of the chemical formula and variations of this compound, presenting key data in a structured format for researchers, scientists, and drug development professionals.

The this compound Supergroup: A Family of Layered Silicates

The this compound supergroup encompasses a range of crystalline phases characterized by their layered structure.[1] These layers are composed of calcium polyhedra sheets flanked by silicate chains.[2][3][4] Variations in the stacking of these layers, the water content within the interlayer spaces, and ionic substitutions lead to the different members of this supergroup.[1][3]

The primary classification within the this compound group is based on the basal spacing observed in X-ray diffraction patterns, which directly relates to the degree of hydration. The most common forms are 9 Å, 11 Å, and 14 Å this compound.[1][2]

Chemical Formulas and Nomenclature

The chemical formula of this compound is not singular but varies depending on the specific mineral within the supergroup. The general formula for the this compound group (with a basal spacing of ~11 Å) is given as Ca₄₊ₓ(AlᵧSi₆₋ᵧ)O₁₅₊₂ₓ₋ᵧ·5H₂O.[1]

A key distinction is made between "normal" and "anomalous" this compound, which differ in their thermal behavior and the content of their structural cavities.[2] Normal this compound contains "zeolitic" calcium cations and water molecules in its cavities, while anomalous this compound contains only water molecules.[2]

The nomenclature was further refined to distinguish between end-members of the 11 Å this compound solid solution:

-

This compound : The ideal end-member with the formula Ca₅Si₆O₁₇·5H₂O.[1][5]

-

Kenothis compound : The other end-member with the formula Ca₄Si₆O₁₅(OH)₂·5H₂O.[1][5]

Another significant member of the supergroup is:

-

Plombièrite (14 Å this compound) : A more hydrated form with the chemical formula Ca₅Si₆O₁₆(OH)₂·7H₂O.[1][6]

The following table summarizes the chemical formulas of key this compound variations:

| Mineral Name | Common Name/Variety | Chemical Formula | Citation |

| This compound | 11 Å this compound | Ca₅Si₆O₁₇·5H₂O or Ca₅Si₆O₁₆(OH)₂·4H₂O | [3][7][8] |

| Kenothis compound | Anomalous this compound | Ca₄Si₆O₁₅(OH)₂·5H₂O | [1][2][5] |

| Plombièrite | 14 Å this compound | Ca₅Si₆O₁₆(OH)₂·7H₂O or Ca₅Si₆O₁₆(OH)₂·8H₂O | [1][2][6] |

| Riversideite | 9 Å this compound | Ca₅Si₆O₁₆(OH)₂ | [1][6] |

| Parathis compound | Ca₄(Al₀.₅Si₀.₅)₂Si₄O₁₆(OH)·2H₂O·(Ca·3H₂O) | [9][10] |

Crystallographic Data

The structural variations of this compound are reflected in their crystallographic parameters. The following table presents a summary of the unit cell dimensions and space groups for several this compound minerals.

| Mineral | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) / γ (°) | Citation |

| This compound-11 Å | Orthorhombic | C222₁ | 11.17 | 7.38 | 22.94 | 90 | [7] |

| This compound-11 Å (Normal - MDO2) | Monoclinic | B11m | 6.732 | 7.368 | 22.680 | γ = 123.18 | [2] |

| Kenothis compound (Anomalous - MDO1) | Orthorhombic | F2dd | 11.265 | 7.386 | 44.970 | [2] | |

| Kenothis compound (Anomalous - MDO2) | Monoclinic | B11m | 6.735 | 7.385 | 22.487 | γ = 123.25 | [2][10] |

| Plombièrite (14 Å this compound) | Monoclinic | B11b | 6.735 | 7.425 | 27.987 | γ = 123.25 | [6] |

Experimental Protocols for this compound Synthesis

The synthesis of this compound, particularly the 11 Å phase, is typically achieved through hydrothermal methods. The precise conditions can be tailored to yield specific crystalline forms and morphologies.

Hydrothermal Synthesis from Pure Chemicals

A common laboratory-scale synthesis involves the reaction of a calcium source and a silica (B1680970) source in an aqueous suspension under elevated temperature and pressure.

-

Starting Materials :

-

Calcium source: Calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂).

-

Silica source: Amorphous silica (e.g., fumed silica, silica gel) or borosilicate glass.[11]

-

-

Molar Ratios : The molar ratio of CaO to SiO₂ (C/S ratio) is a critical parameter. For the synthesis of 11.3 Å this compound, a C/S ratio of 0.83 is often targeted.[12] Ratios between 0.66 and 0.83 are also reported to be effective.[13]

-

Hydrothermal Conditions :

-

Temperature : Typically ranges from 180 °C to 240 °C.[12][14] Higher temperatures can accelerate the reaction kinetics but may also lead to the formation of other phases like xonotlite if not carefully controlled.[12]

-

Time : Reaction times can vary from a few hours to several days (e.g., 2 to 72 hours).[12]

-

Apparatus : The reaction is carried out in a sealed autoclave or a high-pressure reactor, often with stirring to ensure homogeneity.[12][14]

-

-

Post-Synthesis Processing :

Synthesis from Industrial By-products

This compound can also be synthesized using industrial wastes as precursors, offering a sustainable route for material production.

-

Starting Materials :

-

Procedure : The general procedure is similar to the hydrothermal synthesis from pure chemicals. The industrial by-products are mixed in a specific ratio to achieve the desired C/S ratio, suspended in water, and treated under hydrothermal conditions.[12][14] For instance, a C/S molar ratio of 0.9 and a liquid-to-solid ratio of 15:1 have been used for synthesis from CSS and SF.[14]

Visualizing Relationships and Workflows

Relationship between this compound Variations

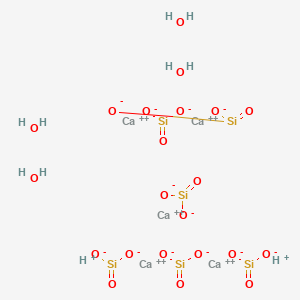

The following diagram illustrates the relationships between the key members of the this compound supergroup based on their chemical formulas and hydration states.

Caption: Relationships within the this compound Supergroup.

Experimental Workflow for Hydrothermal Synthesis

The generalized workflow for the hydrothermal synthesis of this compound is depicted in the following diagram.

References

- 1. The this compound supergroup: a new nomenclature | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound Crystal Structure [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

- 5. mindat.org [mindat.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. About: this compound [dbpedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. Conventional and microwave assisted hydrothermal syntheses of 11 Å this compound - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 13. researchgate.net [researchgate.net]

- 14. Study on Crystal Growth of this compound Synthesized by Calcium Silicate Slag and Silica Fume [mdpi.com]

Unraveling the Structural Nuances of Tobermorite: A Comparative Analysis of 11Å and 14Å Phases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tobermorite, a crystalline calcium silicate (B1173343) hydrate (B1144303) (C-S-H), is a key component in understanding the intricate chemistry of cementitious materials and holds potential for applications in diverse fields, including drug delivery and biomaterials. This technical guide delves into the core distinctions between its two prominent polymorphic forms: this compound 11Å and this compound 14Å (also known as Plombierite). The nomenclature, 11Å and 14Å, directly refers to their characteristic basal spacing, a fundamental crystallographic parameter that dictates their layered structure and, consequently, their physical and chemical properties.

Core Structural and Chemical Differences

The primary distinction between this compound 11Å and 14Å lies in their degree of hydration, which directly influences their interlayer spacing. This compound 14Å is the more hydrated phase, containing a greater number of water molecules within its interlayer space. This increased water content pushes the silicate layers further apart, resulting in a larger basal spacing of approximately 14 Å.[1][2][3] Conversely, this compound 11Å possesses a lower water content, leading to a more compact structure with a basal spacing of about 11.3 Å.[1][3]

This fundamental difference in hydration state is reflected in their chemical formulas. While both share the same basic calcium silicate framework, the number of water molecules varies significantly.

Table 1: Comparison of Chemical Formulas for this compound Phases

| Phase | Chemical Formula |

| This compound 14Å (Plombierite) | Ca₅Si₆O₁₆(OH)₂·7H₂O[2][4][5][6] |

| This compound 11Å | Ranging from Ca₅Si₆O₁₇·5H₂O to Ca₄Si₆O₁₅(OH)₂·5H₂O[1][2] |

The structure of both polymorphs is characterized by complex layers composed of sheets of sevenfold coordinated calcium cations, which are flanked on both sides by wollastonite-like silicate chains.[4][5] The space between these complex layers accommodates additional calcium cations and water molecules.[4][5]

Crystallographic Properties

The difference in hydration and interlayer spacing leads to distinct crystallographic parameters for this compound 11Å and 14Å. Various polytypes with different space group symmetries have been identified for both phases through advanced characterization techniques.

Table 2: Comparative Crystallographic Data

| Property | This compound 11Å | This compound 14Å (Plombierite) |

| **Basal Spacing (d₀₀₂) ** | ~11.3 Å[1][3] | ~14.6 Å[1] |

| Crystal System | Orthorhombic, Monoclinic[1][7][8] | Monoclinic[4][5] |

| Space Group | F2dd, B11m, C222₁[1][7][8] | B11b[4][5] |

| Unit Cell Parameters (example) | a = 11.265(2) Å, b = 7.386(1) Å, c = 44.970(9) Å (F2dd)[1][8] | a = 6.735(2) Å, b = 7.425(2) Å, c = 27.987(5) Å, γ = 123.25(1)° (B11b)[4][5] |

Formation and Transformation Pathways

The relationship between this compound 11Å and 14Å is dynamic and reversible, primarily governed by temperature and humidity. This compound 14Å can be transformed into this compound 11Å through gentle heating, typically between 80 to 100°C, which drives off the excess interlayer water.[1][3] This dehydration process is a key characteristic used to differentiate the two phases. Further heating of this compound 11Å to around 300°C can lead to the formation of this compound 9Å (Riversideite), a less hydrated form.[1][3]

It is also important to note the distinction between "normal" and "anomalous" this compound 11Å. Normal tobermorites shrink upon dehydration, showing a decrease in their basal spacing. In contrast, anomalous tobermorites do not exhibit this shrinkage, a behavior attributed to differences in the content of their structural cavities.[1]

Experimental Protocols for Characterization

The differentiation and detailed structural analysis of this compound 11Å and 14Å rely on a suite of advanced analytical techniques.

X-Ray Diffraction (XRD)

Methodology: X-ray diffraction is the primary technique used to determine the basal spacing and crystal structure of this compound phases. Powder XRD patterns are typically collected using a diffractometer with a Cu Kα radiation source. For detailed structural refinement, single-crystal XRD or synchrotron radiation diffraction is employed.[1][4][5]

-

Sample Preparation: The this compound sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Data Collection: The sample is mounted on a sample holder and scanned over a specific 2θ range. The resulting diffraction pattern shows peaks at specific angles corresponding to the d-spacings of the crystal lattice planes.

-

Data Analysis: The basal spacing (d₀₀₂) is directly calculated from the position of the (002) reflection in the powder diffraction pattern.[1] The full diffraction pattern can be used for phase identification by comparing it to standard diffraction databases. For detailed structural analysis, Rietveld refinement of the powder data or analysis of single-crystal diffraction data is performed to determine the unit cell parameters, space group, and atomic positions.[1][4][5]

Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TGA/DTA)

Methodology: Thermal analysis techniques are crucial for studying the dehydration behavior of this compound and distinguishing between the 11Å and 14Å phases.

-

Sample Preparation: A small, precisely weighed amount of the this compound sample is placed in a crucible.

-

Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The TGA instrument measures the change in mass as a function of temperature, while the DTA measures the temperature difference between the sample and a reference material.

-

Data Interpretation: The TGA curve will show distinct mass loss steps corresponding to the removal of adsorbed and interlayer water. The temperature at which these losses occur and the total mass loss can be used to quantify the water content and differentiate between this compound 14Å (which will show a larger and often earlier water loss) and this compound 11Å. The DTA curve will show endothermic peaks corresponding to the dehydration events.

Summary of Key Differences

The following table summarizes the principal distinctions between this compound 11Å and 14Å for easy comparison.

Table 3: Summary of Differences between this compound 11Å and 14Å

| Feature | This compound 11Å | This compound 14Å (Plombierite) |

| Degree of Hydration | Less hydrated | More hydrated[2][4] |

| Basal Spacing | ~11.3 Å[1][3] | ~14.6 Å[1] |

| Interlayer Water Content | Lower | Higher |

| Thermal Stability | Transforms to 9Å phase upon heating to ~300°C[1][3] | Transforms to 11Å phase upon heating to 80-100°C[1][3] |

| Chemical Formula (Typical) | Ca₅Si₆O₁₇·5H₂O[1][2] | Ca₅Si₆O₁₆(OH)₂·7H₂O[2][4][5][6] |

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Crystal Structure of this compound 14 Å (Plombierite), a C-S-H phase [arpi.unipi.it]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tobermorite Supergroup Minerals and their Classification

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tobermorite Supergroup encompasses a range of crystalline calcium silicate (B1173343) hydrate (B1144303) (C-S-H) minerals, notable for their layered structures and diverse hydration states. This technical guide provides a comprehensive overview of the current classification of these minerals, based on the nomenclature approved by the International Mineralogical Association (IMA). It details the hierarchical structure of the supergroup, quantitative data on the physicochemical properties of its key members, and standardized experimental protocols for their characterization. This document is intended to serve as a core reference for researchers in materials science, geology, and drug development, particularly in fields where the synthesis and application of silicate-based materials are of interest.

Introduction

This compound and its related phases are of significant scientific and industrial interest due to their prevalence in cementitious materials and their potential applications in areas such as ion exchange, waste immobilization, and as precursors for advanced ceramics.[1] First discovered in Tobermory, Scotland, the classification of these minerals has evolved with advancements in analytical techniques.[2] A new nomenclature scheme has been established to provide a systematic framework for the this compound Supergroup, primarily based on the basal spacing of their crystal structures, which is directly related to their degree of hydration.[3][4]

This guide will elucidate the classification of the this compound Supergroup, present key quantitative data for comparative analysis, and provide detailed experimental methodologies for the characterization of these complex minerals.

Classification of the this compound Supergroup

The this compound Supergroup is broadly categorized based on the basal spacing of the mineral structures, which corresponds to their hydration levels. The primary classifications are the 14 Å, 11 Å, and 9 Å phases.[3] The supergroup is formally divided into the This compound Group and a collection of unclassified minerals .[5][6]

The This compound Group is characterized by minerals with a basal spacing of approximately 11 Å and an orthorhombic sub-cell symmetry.[4][7] This group includes a solid solution series between two end-members: this compound and Kenothis compound.[2][7]

The unclassified minerals within the supergroup include Plombièrite (the 14 Å phase), Clinothis compound (a dimorph of this compound with monoclinic sub-cell symmetry), and Riversideite (the 9 Å phase).[4][5] The natural occurrence of Riversideite is considered questionable.[4][5]

Below is a diagram illustrating the hierarchical classification of the this compound Supergroup.

References

- 1. Sample preparation procedures for the analysis of clay minerals by X-ray diffraction [pubs.usgs.gov]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. Oriented XRD Patterns – Geochemistry Labs [geochemistry.isgs.illinois.edu]

- 4. The this compound supergroup: a new nomenclature | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 5. mindat.org [mindat.org]

- 6. tsutsuki.net [tsutsuki.net]

- 7. fiveable.me [fiveable.me]

Unveiling Tobermorite: An In-depth Technical Guide to its Early History and Discovery in Scotland

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the early history and discovery of the mineral Tobermorite in Scotland. First described in the late 19th century, this calcium silicate (B1173343) hydrate (B1144303) has garnered significant interest due to its unique structural properties and potential applications in various scientific fields, including materials science and biopharmaceuticals. This document provides a comprehensive overview of the initial findings, including quantitative data from the original analyses, detailed descriptions of the experimental protocols of the era, and a visual representation of the discovery timeline.

The Discovery of this compound

This compound was first identified and described by the eminent Scottish mineralogist Matthew Forster Heddle in 1880.[1][2][3] His preliminary notice in the Mineralogical Magazine detailed the discovery of what he proposed to be a new mineral species. The name "this compound" was derived from its type locality, Tobermory, a town on the Isle of Mull in the Scottish Inner Hebrides.[1][4]

Heddle's initial investigation identified this compound at three distinct locations near Tobermory on the Isle of Mull and a fourth site at a quarry near Dunvegan on the Isle of Skye.[1] The mineral was observed as an alteration product within altered basic igneous rocks, specifically in amygdaloidal cavities in Tertiary basalt.[4]

Physical and Chemical Characterization by Heddle

Heddle conducted a series of analyses to characterize the newly discovered mineral. His work provided the foundational data on this compound's physical properties and chemical composition.

Quantitative Data Presentation

The following tables summarize the quantitative data from Heddle's original 1880 analysis of this compound samples from two locations on the Isle of Mull, as reported in a later re-examination of his work.

Table 1: Chemical Composition of this compound (Heddle, 1880)

| Constituent | North of the Pier, Tobermory, Isle of Mull (%) | Bloody Bay, Tobermory, Isle of Mull (%) |

| SiO₂ | 49.86 | 50.12 |

| Al₂O₃ | 2.11 | 1.87 |

| Fe₂O₃ | 0.24 | trace |

| CaO | 32.96 | 33.42 |

| MgO | 0.35 | 0.21 |

| K₂O | 0.25 | 0.23 |

| Na₂O | 0.57 | 0.44 |

| H₂O | 13.66 | 13.71 |

| Total | 100.00 | 100.00 |

Source: Claringbull, G. F., & Hey, M. H. (1952). A re-examination of this compound. Mineralogical Magazine, 29(218), 960-962.

Table 2: Physical Properties of this compound (Heddle, 1880)

| Property | Value | Location |

| Specific Gravity | 2.423 | Bloody Bay, Tobermory, Isle of Mull |

| Specific Gravity | 2.458 | Loch Eynort, Skye |

| Hardness | 2.5 | Not Specified |

| Color | White, light pink | Not Specified |

| Lustre | Vitreous, Silky in fibrous aggregates | Not Specified |

| Cleavage | Perfect on {001}, imperfect on {100} | Not Specified |

Source: Mindat.org, Claringbull, G. F., & Hey, M. H. (1952)

Experimental Protocols of the Late 19th Century

While Heddle's 1880 publication does not detail his experimental procedures in the manner of modern scientific papers, we can infer the methodologies based on the common practices of mineralogists in that era.

Chemical Analysis

The chemical composition of this compound was likely determined using wet chemical analysis , a standard and meticulous process in the 19th century. This would have involved the following general steps:

-

Sample Preparation: A pure sample of the mineral would be carefully selected, crushed into a fine powder, and weighed precisely.

-

Fusion and Dissolution: The powdered mineral would be fused with a flux (such as sodium carbonate) at high temperatures to break down the silicate structure. The resulting fused mass would then be dissolved in an acid, typically hydrochloric acid.

-

Gravimetric and Volumetric Analysis:

-

Silica (B1680970) (SiO₂): The solution would be evaporated to dryness, and the resulting silica would be dehydrated, rendered insoluble, and then separated by filtration. The precipitate would be ignited and weighed.

-

Alumina (Al₂O₃) and Iron Oxide (Fe₂O₃): These were typically precipitated together from the filtrate using a reagent like ammonia. The combined precipitate would be filtered, ignited, and weighed. Iron would then be determined separately, often by titration, and its weight subtracted to find the amount of alumina.

-

Calcium Oxide (CaO): Calcium would be precipitated from the subsequent filtrate as calcium oxalate, which would then be ignited to calcium oxide and weighed.

-

Magnesium Oxide (MgO): Magnesium would be precipitated from the remaining solution as magnesium ammonium (B1175870) phosphate, which was then ignited to magnesium pyrophosphate and weighed.

-

Alkalis (K₂O, Na₂O): These were often determined by a separate, complex procedure involving the decomposition of the mineral with a different reagent (like a mixture of calcium carbonate and ammonium chloride) followed by a series of precipitations and weighings.

-

Water (H₂O): The water content was determined by heating a weighed sample of the mineral to a high temperature and measuring the loss in weight.

-

Physical Properties Determination

The physical properties of this compound were determined using methods that are still conceptually similar to those used today, albeit with less sophisticated instrumentation.

-

Specific Gravity: This was a crucial property for mineral identification. Heddle likely used a hydrostatic balance . The procedure would involve:

-

Weighing a fragment of the mineral in the air.

-

Weighing the same fragment while suspended in water.

-

The specific gravity was then calculated as the weight in air divided by the difference between the weight in air and the weight in water.

-

-

Hardness: The hardness of 2.5 on the Mohs scale was determined by a scratch test .[5] This involved attempting to scratch the surface of the this compound sample with a set of standard minerals of known hardness (the Mohs scale).[6][7] A hardness of 2.5 indicates that this compound can scratch gypsum (hardness 2) but can be scratched by calcite (hardness 3).

-

Cleavage and Lustre: These properties were determined through careful visual observation, likely with the aid of a hand lens or a simple microscope.

Visualization of the Discovery Process

The following diagram illustrates the key steps and logical flow of the discovery and initial characterization of this compound by Matthew Forster Heddle.

Conclusion

The discovery of this compound in Scotland by Matthew Forster Heddle in 1880 laid the groundwork for over a century of research into this fascinating mineral. His meticulous, albeit by modern standards, rudimentary, analytical work provided the first quantitative data on its composition and physical properties. Understanding the historical context of these early scientific investigations is crucial for appreciating the evolution of mineralogical science and provides a valuable foundation for contemporary research into the applications of this compound and related synthetic materials.

References

- 1. homepages.uc.edu [homepages.uc.edu]

- 2. powdermetallurgy.com [powdermetallurgy.com]

- 3. Mohs scale - Wikipedia [en.wikipedia.org]

- 4. The Blowpipe in Chemistry Mineralogy, and Geology - William Alexander Ross - Google 圖書 [books.google.com.tw]

- 5. History of Hardness Testing - Buehler - Metallography Equipment & Supplies for Sample Preparation [buehler.com]

- 6. diamondrensu.com [diamondrensu.com]

- 7. rocksandminerals.com [rocksandminerals.com]

The Enduring Legacy of Roman Engineering: A Technical Guide to the Role of Tobermorite in Ancient Concrete Durability

For Researchers, Scientists, and Drug Development Professionals

Ancient Roman concrete has stood the test of time, surviving for millennia in harsh marine environments where modern concrete would crumble. This remarkable longevity is largely attributed to a unique mineralogical transformation within the concrete matrix, leading to the formation of aluminous tobermorite. This in-depth technical guide explores the critical role of this rare, crystalline mineral in the exceptional durability of Roman seawater concrete, providing a detailed overview for researchers and scientists.

The Formation of Aluminous this compound: A Regenerative Process

Unlike modern Portland cement-based concrete, which is designed to be relatively inert after curing, ancient Roman concrete is a dynamic material that evolves and strengthens over time. The key ingredients were a mix of volcanic ash, lime (calcium oxide), and seawater. This combination facilitated a pozzolanic reaction that, over centuries, led to the growth of aluminous this compound (Al-tobermorite) and a related zeolite mineral, phillipsite (B83940).[1]

The process begins with the dissolution of volcanic ash in the highly alkaline environment created by the lime and seawater. This releases silicon and aluminum ions, which then react with calcium from the lime to form a poorly crystalline calcium-aluminum-silicate-hydrate (C-A-S-H) binder.[2][3] Over extended periods, this C-A-S-H binder recrystallizes into the more stable and robust crystalline structures of Al-tobermorite and phillipsite.[1][4][5] This continuous, slow-growth process effectively fills pores and microcracks, leading to a densification and strengthening of the concrete matrix.[1][6]

The formation of Al-tobermorite is particularly significant. Its plate-like crystals interlock and reinforce the cementing matrix, contributing to the concrete's exceptional resistance to fracture and chemical attack.[1][7] This regenerative process is a key reason why Roman maritime structures have not only survived but have become stronger with age.[8][9]

Quantitative Analysis of Roman Concrete Components

Detailed analysis of ancient Roman concrete samples has provided valuable quantitative data on the composition of the key mineral phases. The unique aluminum-rich and silica-poor nature of the Al-tobermorite found in this concrete is a distinguishing feature compared to its geological counterparts.[10][11]

| Parameter | Value | Source |

| Al-Tobermorite Composition | ||

| Calcium (CaO) content | 33 - 35 wt% | [3][10][12] |

| Silica (SiO2) content | 39 - 40 wt% | [3][10][12] |

| Ca/(Si+Al) ratio | ~0.79 | [10][12] |

| Al/(Si+Al) ratio | 0.16 - 0.17 | |

| Interlayer spacing (002) | 11.49 Å | [2][3][10][12] |

| Concrete Composition & Curing | ||

| Volcanic Tuff | ~45 vol% | [2][10][12] |

| Hydrated Lime-Volcanic Ash Mortar | ~55 vol% | [2][10][12] |

| Lime in mix | <10 wt% | [2][10][12] |

| Maximum Curing Temperature | 85 - 97 °C | [2][3][10][12] |

| Cooling to Seawater Temperature | ~2 years | [2][3][10][12] |

| Mechanical Properties | ||

| Isothermal Bulk Modulus (K₀) of Al-tobermorite | 55 ± 5 GPa | [13] |

Table 1: Quantitative data on the composition and properties of ancient Roman seawater concrete.

Experimental Protocols for the Analysis of Ancient Concrete

The characterization of the mineralogical and chemical properties of ancient Roman concrete involves a multi-faceted approach, employing a range of advanced analytical techniques.

Sample Preparation

Samples are typically obtained from ancient Roman harbor structures through core drilling. For microstructural analysis, small sections of the mortar are prepared and polished for examination under various microscopy techniques.

Key Experimental Techniques

A combination of the following methods is crucial for a comprehensive analysis:

-

Scanning Electron Microscopy (SEM): Used to visualize the microstructure of the concrete, including the morphology and distribution of Al-tobermorite and phillipsite crystals.[1][14]

-

X-ray Microdiffraction: This technique is essential for identifying the crystalline phases present in the concrete at a micron scale. Synchrotron-based X-ray microdiffraction has been particularly valuable in mapping the distribution of Al-tobermorite and phillipsite within the cementitious matrix.[1][4][5]

-

Raman Spectroscopy: Provides information on the molecular vibrations and can be used to characterize the chemical structure of the C-A-S-H binder and the crystalline phases, confirming the substitution of aluminum in the this compound structure.[1][4]

-

29Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy: This technique is used to investigate the silicate (B1173343) connectivity in the C-A-S-H gel and Al-tobermorite, providing insights into the degree of polymerization of the silicate chains.[13]

-

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC): Used to study the thermal stability of the hydrated phases and quantify the amount of bound water.[13]

-

High-Pressure X-ray Diffraction: This method is employed to determine the mechanical properties of the individual mineral phases, such as the bulk modulus of Al-tobermorite.[13]

Implications for Modern Materials Science

The study of Al-tobermorite in Roman concrete offers valuable insights for the development of more durable and sustainable modern construction materials.[15] The low-temperature synthesis of this highly stable crystalline phase presents a paradigm shift from the high-energy production of Portland cement.[1][15] By mimicking the chemical processes observed in ancient Roman concrete, it may be possible to design novel cementitious materials with enhanced longevity and a reduced environmental footprint.[1][6] Furthermore, the cation-exchange properties of Al-tobermorite suggest potential applications in waste encapsulation and environmental remediation.[1][4] The self-healing properties observed in these ancient concretes, driven by the reactivity of lime clasts and the formation of new minerals, are also a significant area of research for creating more resilient infrastructure.[16][17]

References

- 1. The Ancient Roman Secret to Concrete Resilience in Seawater [als.lbl.gov]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 4. "Phillipsite and Al-tobermorite Mineral Cements Produced through Low-Te" by Sean R. Mulcahy, Marie D. Jackson et al. [cedar.wwu.edu]

- 5. researchgate.net [researchgate.net]

- 6. News - The Secret Strength of Roman Concrete - Archaeology Magazine [archaeology.org]

- 7. drj-autoklav.com [drj-autoklav.com]

- 8. wergosum.com [wergosum.com]

- 9. ijisrt.com [ijisrt.com]

- 10. "Unlocking the Secrets of Al-tobermorite in Roman Seawater Concrete" by Marie D. Jackson, Sejung R. Chae et al. [cedar.wwu.edu]

- 11. policycommons.net [policycommons.net]

- 12. DSpace [repository.kaust.edu.sa]

- 13. researchgate.net [researchgate.net]

- 14. azom.com [azom.com]

- 15. Learning from Roman Seawater Concrete [als.lbl.gov]

- 16. Hot mixing: Mechanistic insights into the durability of ancient Roman concrete - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Riddle solved: Why was Roman concrete so durable? | MIT News | Massachusetts Institute of Technology [news.mit.edu]

The Amorphous Heart of Concrete: An In-depth Guide to the Structure of C-S-H Gel and its Relationship to Crystalline Tobermorite

For Researchers, Scientists, and Drug Development Professionals

Calcium Silicate (B1173343) Hydrate (B1144303) (C-S-H) gel is the principal binding phase in hydrated Portland cement paste, making it the most abundant man-made material on Earth.[1][2] Its amorphous, nanoporous structure is the primary determinant of the mechanical properties and durability of concrete.[1] Despite its ubiquity and importance, the exact structure of C-S-H remains a subject of intensive research due to its poor crystallinity and variable stoichiometry.[2][3] To better understand this complex material, researchers often turn to its closest natural crystalline analogue: Tobermorite.[3][4] This technical guide provides a comprehensive overview of the structure of C-S-H gel, its relationship to the crystalline phases of this compound, and the experimental techniques used to characterize these materials.

The Nanostructure of C-S-H Gel: A Disordered Analogue of this compound

C-S-H gel is a nano-sized material with a layered geometry that exhibits short-range order but lacks the long-range periodic structure of a crystal.[3][5] Its fundamental building blocks consist of calcium oxide layers to which silicate chains are attached.[2][6] This layered arrangement creates interlayer spaces that contain water molecules and calcium ions.[7] The silicate chains in C-S-H are not continuous and are characterized by missing bridging tetrahedra, leading to finite chain lengths, primarily dimers and pentamers.[3][8] This inherent disorder and variability in silicate chain length are key features that distinguish C-S-H from well-ordered crystalline structures.

The morphology of C-S-H gel at the nanoscale is also complex, often described as foils or needle-like structures.[3] Transmission Electron Microscopy (TEM) has revealed that C-S-H can form as fine, dense inner products or less dense, fibrillar outer products.[9][10] Molecular dynamics simulations suggest that the morphology can vary from a branched network at low calcium-to-silicon ratios to ellipsoid-like particles at higher ratios.[11]

This compound: A Crystalline Model for C-S-H

This compound is a naturally occurring calcium silicate hydrate mineral that serves as a valuable crystalline model for understanding the atomic arrangement within C-S-H gel.[12][13] Unlike the amorphous C-S-H, this compound possesses a well-defined crystal structure. It exists in several polytypes, primarily distinguished by their basal spacing, with the most common being 9 Å, 11 Å, and 14 Å this compound.[12][14]

The fundamental structure of this compound consists of layers of calcium oxide polyhedra sandwiched between single or double chains of silicate tetrahedra.[15][16] These layers are stacked, creating interlayer spaces that accommodate water molecules and calcium ions.[16] The silicate chains in this compound are generally infinite, in contrast to the finite chains found in C-S-H.[8]

The structural similarities between this compound and C-S-H, particularly the layered arrangement of calcium oxide and silicate chains, make this compound an excellent model for interpreting experimental data from C-S-H, such as X-ray diffraction patterns and Nuclear Magnetic Resonance spectra.[17][18]

Structural Relationship and Key Differences

The primary relationship between C-S-H gel and this compound lies in their shared fundamental building blocks and layered structure. C-S-H is often described as a "defect-rich" or "nanocrystalline" form of this compound.[19][20] The key differences that define the transition from the crystalline this compound to the amorphous C-S-H gel are:

-

Silicate Chain Length: this compound features long, ordered silicate chains, whereas C-S-H is characterized by short, disordered chains with frequent missing tetrahedra.[3][8]

-

Crystallinity: this compound is a crystalline mineral with long-range atomic order, while C-S-H is amorphous to poorly crystalline.[3][12]

-

Stoichiometry: The calcium-to-silicon (Ca/Si) ratio in this compound is well-defined for each polytype, whereas in C-S-H, it is highly variable, typically ranging from 1.2 to 2.1 in ordinary Portland cement pastes.[6][21]

-

Water Content: The amount and state of water in the interlayer spaces are more variable in C-S-H compared to the well-defined hydration states of this compound.

The following diagram illustrates the conceptual structural relationship, showing C-S-H as a disordered derivative of the more ordered this compound structure.

Caption: From Crystalline Order to Amorphous Disorder.

Quantitative Structural Data

The structural parameters of C-S-H gel and this compound have been determined through various experimental techniques. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of General Properties

| Property | C-S-H Gel | This compound |

| Crystallinity | Amorphous to poorly crystalline[3] | Crystalline[12] |

| Ca/Si Ratio | Variable (typically 1.2 - 2.1)[6] | Defined (e.g., ~0.83 for 14 Å)[6] |

| Density (g/cm³) | ~1.8 - 2.1 (with gel water)[1] | ~2.42 - 2.46[12] |

| Morphology | Foils, fibrillar, porous network[3][10] | Laths, fibrous bundles[12] |

Table 2: Structural Parameters of this compound Polytypes

| This compound Polytype | Basal Spacing (Å) | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; β in °) |

| 9 Å this compound | ~9.3 - 9.6 | Triclinic | C1̄ | a = 11.16, b = 7.30, c = 9.58, α = 101.3, β = 92.8, γ = 90[15] |

| 11 Å this compound | ~11.3 | Orthorhombic | C222₁ | a = 11.17, b = 7.38, c = 22.94[12] |

| 14 Å this compound | ~14 | Monoclinic | P2₁ | a = 11.17, b = 7.38, c = 27.94, β = 90[22] |

Experimental Protocols for Structural Characterization

A variety of advanced analytical techniques are employed to probe the complex structures of C-S-H gel and this compound.

X-Ray Diffraction (XRD)

Principle: XRD is a primary technique for identifying crystalline phases and assessing the degree of crystallinity. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The angles and intensities of the diffracted beams are recorded to produce a diffraction pattern, which is characteristic of the material's crystal structure.

Methodology for C-S-H and this compound Characterization:

-

Sample Preparation: Samples are typically ground into a fine powder to ensure random orientation of the crystallites. For hydrated cement pastes, hydration is often stopped at a specific time using solvent exchange (e.g., with isopropanol) followed by drying.

-

Data Acquisition: The powdered sample is mounted in a diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).

-

Data Analysis:

-

This compound: The sharp Bragg peaks in the XRD pattern are compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File) to identify the specific this compound polytype. Rietveld refinement can be used to determine precise unit cell parameters and quantitative phase abundance.[23]

-

C-S-H Gel: The XRD pattern of C-S-H shows broad, diffuse humps, indicative of its amorphous nature.[24] The positions of these broad peaks are often compared to the main reflections of this compound to infer a "this compound-like" short-range order.[17] Pair Distribution Function (PDF) analysis of total X-ray scattering data can provide more detailed information on local atomic arrangements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Solid-state NMR spectroscopy probes the local chemical environment of specific atomic nuclei (e.g., ²⁹Si, ²⁷Al, ¹H). It is particularly powerful for characterizing amorphous and poorly crystalline materials like C-S-H. For silicates, ²⁹Si NMR can distinguish between different degrees of silicate polymerization (Qⁿ sites, where n is the number of bridging oxygen atoms).

Methodology for C-S-H and this compound Characterization:

-

Sample Preparation: Dried, powdered samples are packed into a zirconia rotor.

-

Data Acquisition: The rotor is spun at a high speed (Magic Angle Spinning - MAS) to average out anisotropic interactions and obtain high-resolution spectra. For ²⁹Si, which has a low natural abundance and long relaxation times, cross-polarization (CP) from abundant ¹H nuclei is often used to enhance the signal (¹H-²⁹Si CP/MAS).

-

Data Analysis:

-

The ²⁹Si NMR spectrum is deconvoluted to identify and quantify the different Qⁿ sites.

-

Q⁰: Isolated silicate tetrahedra.

-

Q¹: End-chain silicate tetrahedra.

-

Q²: Middle-chain silicate tetrahedra.

-

Q³: Branching sites in silicate sheets.

-

Q⁴: Fully cross-linked silicate tetrahedra (as in silica).

-

In C-S-H, the presence of Q¹ and Q² sites confirms the chain-like structure, and the relative proportions of these sites can be used to estimate the mean silicate chain length.[25] The spectra of this compound show predominantly Q² and Q³ sites, consistent with its more polymerized sheet-like structure.[26]

-

Transmission Electron Microscopy (TEM)

Principle: TEM uses a beam of electrons transmitted through an ultra-thin specimen to form an image. It can provide direct visualization of the morphology and nanostructure of materials at high resolution. Selected Area Electron Diffraction (SAED) can be used to obtain diffraction information from very small regions.

Methodology for C-S-H and this compound Characterization:

-

Sample Preparation: This is a critical and challenging step. For hydrated cement pastes, thin sections (typically <100 nm) are prepared by ultramicrotomy or ion milling. Powdered samples can be dispersed on a carbon-coated grid.

-

Imaging: The sample is observed in the TEM. Bright-field imaging provides morphological information. High-Resolution TEM (HRTEM) can reveal lattice fringes in crystalline regions, providing direct evidence of the local atomic order.

-

Analytical Microscopy: Energy-Dispersive X-ray Spectroscopy (EDS) can be coupled with TEM to obtain elemental composition maps, allowing for the determination of local Ca/Si ratios.[24]

The following diagram outlines a typical experimental workflow for the characterization of C-S-H and this compound.

Caption: A Multi-Technique Approach to Structural Elucidation.

Conclusion

The structure of C-S-H gel, while complex and disordered, is fundamentally related to the crystalline structure of this compound. Understanding this relationship is crucial for developing more accurate models of cement hydration and for predicting the long-term performance of concrete. By employing a suite of advanced characterization techniques, researchers continue to unravel the intricate nanoscale architecture of C-S-H, paving the way for the design of more durable and sustainable construction materials. The use of this compound as a crystalline analogue provides an invaluable framework for interpreting the complex experimental data obtained from the amorphous heart of concrete.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Calcium silicate hydrate - Wikipedia [en.wikipedia.org]

- 4. This compound Structure → Area → Sustainability [lifestyle.sustainability-directory.com]

- 5. [PDF] Nanostructure of calcium silicate hydrates in cements. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound/jennite- and this compound/calcium hydroxide-based models for the structure of C-S-H: applicability to hardened pastes of tricalcium silicate, β-dicalcium silicate, Portland cement, and blends of Portland cement with blast-furnace slag, metakaolin, or silica fume [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. emerald.com [emerald.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.iucr.org [journals.iucr.org]

- 18. researchgate.net [researchgate.net]

- 19. journals.iucr.org [journals.iucr.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mindat.org [mindat.org]

- 23. Characterization of Calcium Silicate Hydrate Gels with Different Calcium to Silica Ratios and Polymer Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. heronjournal.nl [heronjournal.nl]

- 26. Transformation of meta-stable calcium silicate hydrates to this compound: reaction kinetics and molecular structure from XRD and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Tobermorite Phases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of tobermorite phases, critical calcium silicate (B1173343) hydrate (B1144303) (C-S-H) minerals relevant in various fields, including cement chemistry, materials science, and potentially as excipients or carriers in drug delivery systems due to their porous and layered structure. This document summarizes key thermodynamic data, details experimental protocols for synthesis and characterization, and illustrates phase transition pathways.

Introduction to this compound Phases

This compound is a group of crystalline hydrated calcium silicate minerals. The fundamental structure consists of layers of calcium oxide polyhedra sandwiched between silicate chains. The spacing between these layers, known as the basal spacing, is determined by the number of water molecules present in the interlayer space. This variation in hydration leads to different this compound polytypes, primarily:

-

14 Å this compound (Plombièrite): The most hydrated form.

-

11 Å this compound: A partially dehydrated form.

-

9 Å this compound (Riversideite): The most dehydrated crystalline form before the loss of structural hydroxyl groups.[1][2]

The stability of these phases is a function of temperature, pressure, and chemical environment, particularly the presence of substituting ions like aluminum.[3] A key distinction is also made between "normal" and "anomalous" 11 Å this compound, which exhibit different thermal behaviors. Normal this compound undergoes a shrinkage of its basal spacing to 9 Å upon heating to around 300°C, whereas anomalous this compound does not.[4][5] This difference is attributed to the presence of interlayer calcium ions in normal this compound, which are absent in the anomalous form.[6]

Thermodynamic Data of this compound Phases

The thermodynamic stability of a mineral is quantified by its standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), and standard entropy (S°). The following tables summarize the available thermodynamic data for various this compound phases at standard conditions (298.15 K and 1 bar).

Table 1: Thermodynamic Properties of 11 Å this compound

| Property | Value | Units | Reference |

| Formula | Ca₅Si₆H₁₁O₂₂.₅ | - | |

| ΔH°f | -10680.92 | kJ·mol⁻¹ | |

| ΔG°f | -9889.53 | kJ·mol⁻¹ | |

| S° | 693.17 | J·mol⁻¹·K⁻¹ | |

| V° | 286.19 | cm³·mol⁻¹ |

Table 2: Thermodynamic Properties of 14 Å this compound (Plombièrite)

| Property | Value | Units | Reference |

| Formula | Ca₅Si₆H₂₁O₂₇.₅ | - | |

| ΔH°f | -12175.15 | kJ·mol⁻¹ | |

| ΔG°f | -11090.30 | kJ·mol⁻¹ | |

| S° | 875.18 | J·mol⁻¹·K⁻¹ | |

| V° | 351.30 | cm³·mol⁻¹ |

Table 3: Thermodynamic Properties of Al-substituted 11 Å this compound

| Property | Value | Units | Reference |

| Formula | Ca₅[H₀.₆Si₅.₄Al₀.₆O₁₇]·5H₂O | - | [7] |

| ΔH°f | -10813.5 ± 6.0 | kJ·mol⁻¹ | [7] |

| ΔG°f | -10014.2 ± 6.0 | kJ·mol⁻¹ | [7] |

| S° | 703.6 | J·mol⁻¹·K⁻¹ | [7] |

| V° | 287.0 | cm³·mol⁻¹ | [7] |

Phase Transitions and Stability

The thermodynamic stability of this compound phases is highly dependent on temperature. Generally, this compound is stable in the temperature range of approximately 80°C to 150°C, though it can exist as a metastable phase at higher temperatures.[8] Upon heating, the this compound phases undergo a series of dehydration and dehydroxylation steps, ultimately transforming into wollastonite (CaSiO₃).

The following diagram illustrates the typical thermal transformation pathway for normal this compound, starting from the most hydrated 14 Å phase.

Anomalous this compound, lacking interlayer calcium ions, does not follow the transition to 9 Å this compound at 300°C and may transform directly to wollastonite at higher temperatures.[5][9]

The formation of this compound from its precursor phases, such as amorphous calcium silicate hydrate (C-S-H), is a thermodynamically driven process where the Gibbs free energy of the system is minimized. The overall reaction pathway can be visualized as follows:

Experimental Protocols

Hydrothermal Synthesis of this compound Phases

Hydrothermal synthesis is the most common method for producing crystalline this compound. The following are representative protocols.

4.1.1. Synthesis of 11 Å this compound

-

Starting Materials: Calcium oxide (CaO) and a silica (B1680970) source (e.g., silica fume, quartz, or calcium silicate slag).[2]

-

Procedure:

-

The starting materials are mixed in a desired Ca/Si molar ratio (typically around 0.83).[2]

-

The mixture is placed in a high-pressure reactor (autoclave) with deionized water.

-

The reactor is heated to a specific temperature (e.g., 180-240°C) and maintained for a set duration (e.g., 4-24 hours) with constant stirring.[2]

-

After the reaction, the autoclave is cooled to room temperature.

-

The solid product is filtered, washed with deionized water, and dried at a moderate temperature (e.g., 60°C).[7]

-

4.1.2. Synthesis of Al-substituted 11 Å this compound

-

Starting Materials: CaO, SiO₂, and an aluminum source such as Al(OH)₃.[7]

-

Procedure:

-

The reactants are weighed to achieve the target stoichiometry (e.g., Ca₅[H₀.₆Si₅.₄Al₀.₆O₁₇]·5H₂O).[7]

-

The materials are homogenized and mixed with water.

-

The slurry is autoclaved at a specific temperature and pressure (e.g., 180°C and 1.1 MPa) for a defined period (e.g., 20 hours).[7]

-

The product is then cooled, dried, and gently ground.[7]

-

The workflow for a typical hydrothermal synthesis and characterization process can be summarized as follows:

Determination of Thermodynamic Properties

The experimental determination of thermodynamic data for silicate minerals often involves solution calorimetry.

-

Isothermal Calorimetry: This technique can be used to monitor the heat flow during the synthesis of calcium silicate hydrates, providing insights into the reaction kinetics and energetics.[10]

-

High-Temperature Oxide Melt Solution Calorimetry: This is a common method for determining the enthalpy of formation of refractory materials like silicates. The heat of solution of the target mineral and its constituent oxides are measured in a molten solvent (e.g., lead borate) at high temperature (e.g., 700°C). The enthalpy of formation is then calculated using Hess's law.

-

Hydrofluoric Acid Solution Calorimetry: For minerals soluble in strong acids, the heat of solution in concentrated hydrofluoric acid at room temperature can be measured to determine the enthalpy of formation.[11]

The Gibbs free energy of formation can then be calculated from the enthalpy of formation and the standard entropy, which can be determined from low-temperature heat capacity measurements. Alternatively, solubility studies can be used to determine the Gibbs free energy of formation by measuring the equilibrium concentrations of ions in solution.[12]

Conclusion

The thermodynamic stability of this compound phases is a complex interplay of hydration state, temperature, and chemical composition. The 14 Å, 11 Å, and 9 Å polytypes represent distinct states of hydration with corresponding differences in stability. The transformation between these phases upon heating is a key characteristic, with the distinction between normal and anomalous this compound highlighting the role of interlayer cations. While comprehensive thermodynamic data is available for 11 Å and 14 Å this compound, further research is needed to fully characterize the thermodynamic properties of 9 Å this compound (riversideite) and anomalous this compound. The experimental protocols outlined provide a basis for the controlled synthesis and characterization of these important materials.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. Thermal behaviour of Al-rich this compound - European Journal of Mineralogy Volume 28 Number 1 — Schweizerbart science publishers [schweizerbart.de]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Normal and anomalous tobermorites | Semantic Scholar [semanticscholar.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. Riversideite Mineral Data [webmineral.com]

- 7. Characterization of Calcium Silicate Hydrate Gels with Different Calcium to Silica Ratios and Polymer Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. onlinepubs.trb.org [onlinepubs.trb.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Enthalpies of formation of low albite (NaAlSi<sub>3</sub>O<sub>8</sub>), gibbsite (Al(OH)<sub>3</sub>), and NaAlO<sub>2</sub>; revised values for Δ<i>H</i>°<sub>f,298</sub> and Δ<i>G</i>°<sub>f,298</sub> of some aluminosilicate minerals [pubs.usgs.gov]

- 12. search-library.ucsd.edu [search-library.ucsd.edu]

Geochemical conditions for natural Tobermorite formation

An In-depth Technical Guide on the Geochemical Conditions for Natural Tobermorite Formation

Introduction to this compound

This compound is a rare, naturally occurring calcium silicate (B1173343) hydrate (B1144303) (C-S-H) mineral, first discovered in Scotland near Tobermory on the Isle of Mull.[1][2][3] Its chemical formula is typically represented as Ca₅Si₆O₁₇·5H₂O or Ca₅Si₆(O,OH)₁₈·5H₂O.[1][2] This mineral is of significant interest to researchers, particularly in materials science and cement chemistry, because it is a crystalline analogue to the poorly crystalline C-S-H gel that is the primary binding phase in hydrated Portland cement.[1][4] Understanding the conditions under which this compound forms in nature provides crucial insights for designing more durable and resilient cementitious materials, inspired by long-lasting ancient structures like Roman marine concrete, where an aluminum-substituted variant of this compound contributes to its exceptional longevity.[1][2]

This compound is part of a supergroup of minerals that includes several polytypes, primarily distinguished by their basal spacing, such as 11 Å and 14 Å this compound.[2][5] It typically forms as white, pale pink, or brown fibrous aggregates, rosettes, or massive structures in specific geological settings.[1][2]

Geochemical Conditions for Natural Formation

Natural this compound formation is predominantly a result of low-temperature hydrothermal processes.[1] It occurs where calcium-rich rocks, such as limestones, are altered by silica-bearing hydrothermal fluids.[1][6] Key environments include metamorphosed limestones, skarn deposits, and as fillings in vesicles and cavities within basaltic rocks.[1][2][6][7] The formation is a result of contact metamorphism and metasomatism.[1][6]

The stability and formation of this compound are governed by a specific range of geochemical parameters, including temperature, pressure, and the chemical composition of the host environment. While it is stable over a temperature range of approximately 80°C to 150°C, it can be synthesized at higher temperatures as a meta-stable solid.[8] Under saturated steam pressures, this compound can be unstable relative to xonotlite above 140°C, but at higher pressures (69 to 276 N/mm²), its decomposition temperature increases significantly to around 285°C.[9]

Table 1: Summary of Geochemical Conditions for this compound Formation

| Parameter | Natural Formation Conditions | Laboratory Synthesis Conditions |

| Temperature | 80°C - 200°C[1] | 120°C - 240°C[10][11][12] |

| Pressure | Saturated Steam Pressure to 276 N/mm²[9] | Autogenous Saturated Steam Pressure[1][13] |

| pH | Alkaline Environment[14] | Highly Alkaline (NaOH solutions often used)[14][15] |

| Ca/Si Molar Ratio | ~0.83[1][2] | 0.83 - 1.2[10][12][13] |

| Geological Setting | Hydrothermal alteration of limestone, skarns, basalt cavities[1][2][6] | N/A |

Chemical Composition and Structure

The ideal chemical formula for the endmember this compound is Ca₅Si₆O₁₇·5H₂O, which corresponds to a Calcium-to-Silicon (Ca/Si) molar ratio of 0.83.[1][2] The this compound supergroup allows for variations, including the substitution of aluminum for silicon in the tetrahedral chains and variations in water content.[1][5][16] For instance, Al-rich this compound is a key component in ancient Roman concrete.[1][2]

Structurally, this compound is a layered silicate. Its structure consists of sheets of calcium oxide polyhedra sandwiched between single chains of silicate tetrahedra.[1][16] These layers are stacked, and the interlayer space contains water molecules and additional calcium ions, which determines the mineral's basal spacing (e.g., 11 Å or 14 Å).[1][16]

Table 2: Typical Oxide Composition of this compound

| Oxide | Weight Percent (%) | Reference |

| CaO | ~34.3 - 38% | [1][6] |

| SiO₂ | ~47.0 - 49% | [1][6] |

| H₂O | ~12 - 12.8% | [1][6] |

| Al₂O₃ | ~3.6% (in Al-substituted variants) | [6] |

Formation Pathways and Mechanisms

The formation of this compound, both naturally and synthetically, is not an instantaneous process but follows a sequence of transformations. It typically begins with the formation of a less ordered precursor, which then crystallizes into this compound.

Natural Formation Pathway

The geological formation of this compound involves the interaction of hot, silica-rich fluids with calcium carbonate rocks. This process mobilizes silica (B1680970) and facilitates its reaction with calcium under specific hydrothermal conditions.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mindat.org [mindat.org]

- 4. Conventional and microwave assisted hydrothermal syntheses of 11 Å this compound - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. The this compound supergroup: a new nomenclature | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 6. This compound Mineral Data [webmineral.com]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

- 8. Transformation of meta-stable calcium silicate hydrates to this compound: reaction kinetics and molecular structure from XRD and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The stability of this compound in the system CaO-SiO2-H2O at elevated temperatures and pressures | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]

- 10. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Study on Crystal Growth of this compound Synthesized by Calcium Silicate Slag and Silica Fume [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. emerald.com [emerald.com]

- 16. mindat.org [mindat.org]

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Tobermorite from Pure Oxides

Introduction

Tobermorite, a calcium silicate (B1173343) hydrate (B1144303) (C-S-H) mineral, is of significant interest to researchers in materials science and drug development due to its unique properties, including low density, high porosity, and bioactivity. The 11 Å this compound (Ca₅Si₆O₁₆(OH)₂·4H₂O) is a key crystalline analogue for the binding phase in autoclaved cement products and has potential applications as a biomaterial and drug delivery vehicle. This document provides detailed protocols and application notes for the hydrothermal synthesis of this compound from pure calcium oxide (CaO) and silicon dioxide (SiO₂).

Reaction Pathway and Mechanism

The hydrothermal synthesis of this compound from pure oxides is a multi-stage process. Initially, under hydrothermal conditions, the precursors react to form an amorphous or poorly crystalline calcium silicate hydrate (C-S-H) gel.[1] This intermediate phase then serves as a precursor for the nucleation and growth of crystalline this compound. The overall transformation can be summarized as the dissolution of reactants, formation of an intermediate C-S-H phase, and subsequent crystallization of this compound.[1][2] The process is influenced by factors such as the CaO/SiO₂ molar ratio, temperature, and reaction time.

Caption: Reaction pathway for this compound synthesis.

Experimental Protocols

This section details the methodology for the hydrothermal synthesis of 11 Å this compound.

1. Materials and Equipment

-

Reactants:

-

Calcium Oxide (CaO), analytical grade

-

Silicon Dioxide (SiO₂), e.g., fumed silica (B1680970) or precipitated silica, analytical grade

-

Deionized or distilled water

-

-

Equipment:

-

High-pressure autoclave reactor with a polytetrafluoroethylene (PTFE) liner

-

Laboratory oven or furnace

-

Magnetic stirrer or mechanical stirrer (optional, for stirred synthesis)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

Mortar and pestle or mill for homogenization

-

2. Synthesis Procedure

-

Reactant Preparation: Calculate the required masses of CaO and SiO₂ to achieve the desired molar ratio. A CaO/SiO₂ molar ratio of 0.83 is commonly used for the synthesis of 11 Å this compound.[3][4]

-

Mixing: Homogenously mix the powdered CaO and SiO₂.

-

Slurry Formation: Add a specific amount of deionized water to the mixed oxides to achieve the desired water-to-solid (W/S) ratio. A typical W/S ratio is 10:1 or 15:1 by mass.[3][5] Mix thoroughly to form a uniform slurry.

-

Hydrothermal Treatment:

-

Transfer the slurry into the PTFE-lined autoclave.

-

Seal the autoclave and place it in a preheated oven or furnace.

-

Heat the reactor to the target temperature, typically between 180°C and 240°C.[3][5]

-

Maintain the temperature for a specified duration, which can range from 4 to 72 hours.[3] Longer durations generally lead to higher crystallinity.[3]

-

-

Cooling and Product Recovery:

-

After the reaction time is complete, turn off the oven and allow the autoclave to cool down naturally to room temperature.

-

Open the autoclave carefully in a fume hood.

-

Filter the solid product from the slurry and wash it several times with deionized water to remove any unreacted ions. Washing with acetone (B3395972) can also be performed to minimize carbonation.[3]

-

-

Drying: Dry the final product in an oven at a temperature of around 100-105°C until a constant weight is achieved.[3]

-

Homogenization: Gently grind the dried product into a fine powder using a mortar and pestle. Store in a desiccator to prevent moisture absorption and carbonation.

3. Characterization

The synthesized product should be characterized to confirm the phase, purity, crystallinity, and morphology.

-

X-ray Diffraction (XRD): To identify the crystalline phases present and confirm the formation of 11 Å this compound.

-

Scanning Electron Microscopy (SEM): To observe the morphology and microstructure of the synthesized crystals.

-

Thermogravimetric Analysis (TGA): To determine the water content and thermal stability of the product.[6]

Data Presentation: Synthesis Parameters